5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyridine or pyrazole rings .
Scientific Research Applications
5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, pyrrolidine-containing molecules, and pyridine-based compounds. Examples include:
- 5-(pyrrolidin-1-ylsulfonyl)pyridin-2-ol
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
What sets 5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups and structural features, which contribute to its specific biological activity and selectivity. The presence of the methoxy group, pyrrolidine sulfonyl moiety, and pyrazole ring all play a role in its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H23N5O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H23N5O4S/c1-30-19-8-7-15(12-20(19)31(28,29)26-10-4-5-11-26)17-13-18(25-24-17)21(27)23-14-16-6-2-3-9-22-16/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
DCHUMBYSVRQSDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=N3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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